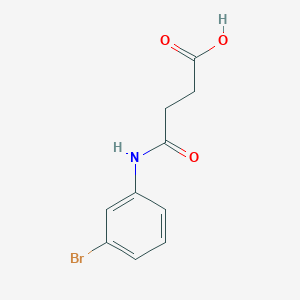

4-(3-Bromoanilino)-4-oxobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-bromoanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALXDJRXCDUOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401005 | |

| Record name | Butanoic acid, 4-[(3-bromophenyl)amino]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62134-50-3 | |

| Record name | Butanoic acid, 4-[(3-bromophenyl)amino]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-(3-Bromoanilino)-4-oxobutanoic Acid: Properties, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a prospective guide based on established chemical principles and data from structurally related compounds. To date, specific experimental data for 4-(3-Bromoanilino)-4-oxobutanoic acid is not extensively available in peer-reviewed literature. This guide therefore presents predicted properties and plausible methodologies to encourage and inform future research.

Executive Summary

This compound is a halogenated aromatic amide derivative of succinic acid. While specific research on this compound is limited, its structural motifs—a bromoaniline moiety and a butanoic acid backbone—suggest a potential for diverse chemical reactivity and biological activity. This document provides a theoretical framework for its physicochemical properties, a detailed protocol for its likely synthesis, and a discussion of its potential biological relevance based on analogous compounds. The information herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic or industrial potential of this and related molecules.

Predicted Physicochemical Properties

Quantitative data for this compound has been predicted using computational models. These predictions offer a valuable starting point for experimental design and characterization.

| Property | Predicted Value |

| Chemical Formula | C₁₀H₁₀BrNO₃ |

| Molecular Weight | 272.09 g/mol |

| IUPAC Name | 4-((3-bromophenyl)amino)-4-oxobutanoic acid |

| CAS Number | Not assigned |

| Melting Point | 150-180 °C (estimated) |

| Boiling Point | > 400 °C (decomposes, estimated) |

| LogP (octanol/water) | 1.8 - 2.5 (estimated) |

| pKa (acidic) | 4.5 - 5.0 (carboxylic acid, estimated) |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) |

Proposed Synthesis

The synthesis of this compound can be readily achieved through the acylation of 3-bromoaniline with succinic anhydride. This is a standard and high-yielding method for the preparation of N-arylsuccinamic acids.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Bromoaniline (1.0 eq)

-

Succinic anhydride (1.05 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3-bromoaniline (1.0 eq) in the chosen anhydrous solvent (e.g., THF).

-

Slowly add succinic anhydride (1.05 eq) to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (3-bromoaniline) is consumed.

-

Upon completion, the product often precipitates out of the reaction mixture. If not, the solvent can be partially or fully removed under reduced pressure.

-

The resulting solid is collected by filtration and washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While no biological data exists for this compound, the activities of related compounds allow for informed speculation on its potential therapeutic applications. Bromoaniline derivatives are known to possess a range of biological effects, including antimicrobial and enzyme-inhibitory properties.[1] Furthermore, derivatives of succinic acid have been investigated for their roles in cellular metabolism and as signaling molecules.[2] Some aryl succinic acid derivatives have shown potential as inhibitors of enzymes like acetylcholinesterase.[3]

Postulated Mechanism of Action: Enzyme Inhibition

A plausible mechanism of action for a molecule like this compound could be the inhibition of a key enzyme in a disease-related pathway. The anilino-oxobutanoic acid structure could mimic an endogenous substrate, allowing it to bind to the active site of an enzyme. The bromo-substituted phenyl ring could form hydrophobic and halogen-bonding interactions within the binding pocket, while the terminal carboxylic acid could form hydrogen bonds or ionic interactions with key amino acid residues. This binding could prevent the natural substrate from accessing the active site, thereby inhibiting the enzyme's function and modulating downstream signaling.

Hypothetical Signaling Pathway Diagram

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Future Directions

The lack of experimental data for this compound presents a clear opportunity for novel research. Key areas for future investigation include:

-

Chemical Synthesis and Characterization: Execution of the proposed synthesis protocol followed by full characterization of the compound using techniques such as NMR, mass spectrometry, and X-ray crystallography.

-

Physicochemical Property Determination: Experimental measurement of properties like melting point, solubility, and LogP to validate and refine the predicted values.

-

Biological Screening: In vitro screening of the compound against a panel of disease-relevant targets, such as kinases, proteases, and other enzymes, to identify potential biological activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues with variations in the substitution pattern of the aniline ring and modifications to the butanoic acid chain to establish clear SAR.

This theoretical guide provides a solid foundation for initiating research into this compound, a compound with unexplored potential in medicinal chemistry and materials science.

References

N-(3-bromophenyl)succinamic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-bromophenyl)succinamic acid, including its chemical properties, a detailed synthesis protocol, and relevant chemical pathway information. This document is intended to support research and development activities in the fields of medicinal chemistry, chemical biology, and drug discovery.

Core Chemical Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀BrNO₃ |

| Molecular Weight | 272.10 g/mol |

| CAS Number | Not assigned |

Synthesis Protocol

The synthesis of N-(3-bromophenyl)succinamic acid is analogous to the preparation of other N-arylsuccinamic acids, which involves the reaction of a substituted aniline with succinic anhydride. The following is a detailed experimental protocol adapted from methodologies reported for similar compounds.

Reaction: 3-bromoaniline + Succinic Anhydride → N-(3-bromophenyl)succinamic acid

Materials:

-

3-bromoaniline

-

Succinic anhydride

-

Toluene (or another suitable inert solvent)

-

Dilute Hydrochloric Acid

-

Deionized Water

Procedure:

-

In a round-bottom flask, dissolve succinic anhydride (0.01 mol) in 25 mL of toluene with stirring.

-

In a separate beaker, prepare a solution of 3-bromoaniline (0.01 mol) in 20 mL of toluene.

-

Add the 3-bromoaniline solution dropwise to the succinic anhydride solution at room temperature with constant stirring.

-

Continue stirring the resulting mixture for approximately one hour.

-

Allow the mixture to stand for an additional hour at room temperature to ensure the reaction goes to completion.

-

To remove any unreacted 3-bromoaniline, wash the mixture with dilute hydrochloric acid.

-

The resulting solid precipitate, N-(3-bromophenyl)succinamic acid, is then filtered under suction.

-

Wash the filtered solid thoroughly with water to remove any unreacted succinic anhydride and succinic acid.

-

The final product can be dried in a desiccator.

Chemical Pathways and Logical Relationships

The synthesis of N-(3-bromophenyl)succinamic acid is a straightforward nucleophilic acyl substitution reaction. The logical workflow for its preparation and subsequent potential reactions, such as cyclization to the corresponding succinimide, can be visualized.

Caption: Synthesis and potential conversion of N-(3-bromophenyl)succinamic acid.

The experimental workflow, from reaction setup to product purification, follows a logical sequence of steps to ensure a high-purity final product.

Caption: Step-by-step experimental workflow for synthesis.

Physical and chemical properties of 4-(3-Bromoanilino)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(3-Bromoanilino)-4-oxobutanoic acid, also known as N-(3-bromophenyl)succinamic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and computational predictions to offer a thorough profile. This document is intended to support research and development activities by providing key data, experimental methodologies, and insights into the potential biological significance of this compound class.

Chemical Identity and Physical Properties

This compound belongs to the class of N-substituted succinamic acids. Its structure consists of a succinic acid backbone where one of the carboxylic acid groups is converted to an amide via reaction with 3-bromoaniline.

Table 1: Chemical Identifiers and Calculated Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | N-(3-Bromophenyl)succinamic acid | - |

| CAS Number | Not available | - |

| Molecular Formula | C₁₀H₁₀BrNO₃ | - |

| Molecular Weight | 272.10 g/mol | Calculated |

| Monoisotopic Mass | 270.9844 Da | Calculated |

| XLogP3-AA | 1.8 | Predicted |

| Hydrogen Bond Donor Count | 2 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 4 | Predicted |

| Topological Polar Surface Area | 72.7 Ų | Predicted |

Table 2: Estimated Physical Properties

| Property | Estimated Value | Notes |

| Melting Point | 150 - 180 °C | Based on analogs such as N-(3-chlorophenyl)succinamic acid and 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid (169-171 °C)[1]. |

| Boiling Point | > 300 °C (decomposes) | Estimated based on the high melting point and presence of thermally labile functional groups. |

| Solubility | Soluble in DMSO, DMF, and methanol. Sparingly soluble in water and ethanol. | Based on the properties of similar N-aryl succinamic acids. |

| pKa | 4.0 - 5.0 (carboxylic acid) | Estimated based on the pKa of succinic acid and the electronic effects of the anilide group. |

Synthesis and Experimental Protocols

The most direct and common method for the synthesis of this compound is the acylation of 3-bromoaniline with succinic anhydride. This reaction is typically carried out in an aprotic solvent.

General Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of related N-aryl succinamic acids and should provide a good starting point for the synthesis of the title compound.

Materials:

-

3-Bromoaniline

-

Succinic anhydride

-

Anhydrous toluene (or another suitable aprotic solvent)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

In a clean, dry round-bottom flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous toluene to create a 0.5 M solution.

-

To this stirring solution, add 3-bromoaniline (1.0 equivalent) portion-wise over 15 minutes at room temperature.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a precipitate of the product, this compound, should form.

-

Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.

-

Dry the product under vacuum to a constant weight.

Purification: If necessary, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or acetone/hexane, to achieve higher purity.

Spectral Data (Predicted and Inferred)

Table 3: Predicted and Inferred Spectral Data

| Technique | Expected Peaks and Characteristics |

| ¹H NMR | - Aromatic Protons (C₆H₄): Multiple signals in the δ 7.0-8.0 ppm range. The substitution pattern of the bromoaniline ring will lead to a complex splitting pattern.- Amide Proton (NH): A broad singlet typically downfield, δ 8.0-10.0 ppm.- Methylene Protons (CH₂CH₂): Two triplets in the δ 2.5-3.0 ppm range, each integrating to 2H.- Carboxylic Acid Proton (COOH): A broad singlet, typically δ 10.0-12.0 ppm. |

| ¹³C NMR | - Carbonyl Carbons (C=O): Two signals in the δ 170-180 ppm range (one for the amide and one for the carboxylic acid).- Aromatic Carbons (C₆H₄): Multiple signals in the δ 110-140 ppm range. The carbon attached to the bromine will be in the lower end of this range.- Methylene Carbons (CH₂CH₂): Two signals in the δ 25-35 ppm range. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.- N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹.- C-H Stretch (Aromatic and Aliphatic): Peaks around 3100-2850 cm⁻¹.- C=O Stretch (Carboxylic Acid and Amide): Two strong, distinct peaks in the range of 1720-1640 cm⁻¹.- C-N Stretch and N-H Bend (Amide): Peaks in the 1550-1500 cm⁻¹ region.- C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z 271 and 273 with an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).- Key Fragmentation Patterns: Loss of H₂O (M-18), loss of COOH (M-45), and cleavage of the amide bond. |

Biological Activity and Potential Applications

Specific biological studies on this compound have not been reported in the available literature. However, the broader class of N-substituted succinimides and succinamic acids are known to exhibit a wide range of pharmacological activities.

Logical Relationship of Potential Biological Activities

References

A Technical Guide to the Solubility of 4-(3-Bromoanilino)-4-oxobutanoic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(3-Bromoanilino)-4-oxobutanoic acid. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a robust experimental framework for determining its solubility in common laboratory solvents. This guide also includes safety precautions and a generalized experimental workflow.

Introduction

This compound is an organic compound that incorporates a bromoaniline moiety and a carboxylic acid functional group. Understanding its solubility is crucial for various applications in research and drug development, including reaction chemistry, formulation, and biological screening. The polarity of the molecule, influenced by the bromine atom, the amide linkage, and the carboxylic acid, suggests a nuanced solubility profile across different solvent classes. While related compounds like 4-bromoaniline exhibit limited solubility in water and better solubility in organic solvents, the carboxylic acid group in the target molecule is expected to influence its solubility in aqueous bases.[1]

Predicted Solubility Profile

Based on its chemical structure, the following qualitative solubility predictions can be made:

-

Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the polar nature of the carboxylic acid and amide groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Moderate to high solubility is anticipated as these solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Low solubility is expected in water due to the hydrophobic bromoaniline group. Solubility is likely to be higher in alcohols compared to water.

-

Aqueous Acidic Solutions (e.g., dil. HCl): Solubility is not expected to be significantly enhanced, as the primary functional groups are not strongly basic.

-

Aqueous Basic Solutions (e.g., dil. NaOH, NaHCO₃): Increased solubility is expected due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[2][3][4][5]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| N,N-Dimethylformamide (DMF) | 25 | ||

| 5% aq. Sodium Hydroxide | 25 | ||

| 5% aq. Sodium Bicarbonate | 25 | ||

| 5% aq. Hydrochloric Acid | 25 |

Experimental Protocols for Solubility Determination

The following protocols outline methods for both qualitative and quantitative determination of solubility.

4.1. Qualitative Solubility Assessment

This method provides a rapid indication of a compound's solubility in various solvents.[3][4][5]

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Selection of test solvents (Water, Ethanol, Methanol, Acetone, DMSO, DMF, 5% NaOH, 5% NaHCO₃, 5% HCl)

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

4.2. Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Scintillation vials or flasks with secure caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method.

Safety Precautions

When handling this compound and the associated solvents, it is imperative to adhere to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6][7]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.[6][7]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1][6][7] For spills, dampen the solid material with a suitable solvent like 60-70% ethanol before carefully transferring it to a waste container.[8]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place.[6]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.

Caption: Workflow for Solubility Determination.

References

- 1. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. www1.udel.edu [www1.udel.edu]

- 5. csub.edu [csub.edu]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. technopharmchem.com [technopharmchem.com]

- 8. P-BROMOANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectral data (NMR, IR, Mass Spec) for 4-(3-Bromoanilino)-4-oxobutanoic acid

Technical Guide: Spectral Analysis of 4-(3-Bromoanilino)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the predicted spectral data for this compound, a compound of interest in chemical and pharmaceutical research. Due to the absence of publicly available experimental spectra, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for the acquisition of such data. This guide is intended to serve as a foundational resource for researchers working with this or structurally related compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.10 | Singlet, broad | 1H | -COOH |

| ~10.25 | Singlet | 1H | -NH- |

| ~7.90 | Triplet | 1H | Ar-H (H2') |

| ~7.50 | Doublet of doublets | 1H | Ar-H (H6') |

| ~7.25 | Triplet | 1H | Ar-H (H5') |

| ~7.20 | Doublet of doublets | 1H | Ar-H (H4') |

| ~2.60 | Triplet | 2H | -CH₂-COOH |

| ~2.50 | Triplet | 2H | -CO-CH₂- |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~174.0 | -COOH |

| ~171.5 | -C=O (amide) |

| ~140.5 | Ar-C (C1') |

| ~131.0 | Ar-C (C5') |

| ~129.5 | Ar-C (C4') |

| ~125.0 | Ar-C (C6') |

| ~121.5 | Ar-C-Br (C3') |

| ~118.0 | Ar-C (C2') |

| ~31.0 | -CH₂-COOH |

| ~29.0 | -CO-CH₂- |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1670 | Strong | C=O stretch (Amide I) |

| ~1590, 1480 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1550 | Medium | N-H bend (Amide II) |

| ~1250 | Medium | C-O stretch (Carboxylic Acid) |

| ~780, 680 | Strong | C-H bend (Aromatic, meta-substituted) |

| ~550 | Medium | C-Br stretch |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Ion Type | Notes |

| 285.99 / 287.99 | [M-H]⁻ | Predicted molecular ion peaks for ⁷⁹Br and ⁸¹Br isotopes (negative mode). |

| 287.00 / 289.00 | [M+H]⁺ | Predicted molecular ion peaks for ⁷⁹Br and ⁸¹Br isotopes (positive mode). |

| 269.00 / 271.00 | [M-OH]⁺ | Loss of hydroxyl radical. |

| 198.96 / 200.96 | [C₇H₆BrN]⁺ | Fragmentation of the butanoic acid chain. |

| 170.97 / 172.97 | [C₆H₅BrN]⁺ | Amide bond cleavage. |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectral analysis of this compound.

Synthesis of this compound

This synthesis involves the reaction of succinic anhydride with 3-bromoaniline.

-

Reaction Setup: In a round-bottom flask, dissolve succinic anhydride (1 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Amine: Add 3-bromoaniline (1 equivalent) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid is then purified.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purification to yield the final product.

Caption: General synthesis workflow for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[1]

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[1]

-

Data Acquisition: Record both ¹H and ¹³C NMR spectra. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.[2]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks to the corresponding nuclei in the molecule.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3][4] Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

-

Sample Preparation (ATR): Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[3][5]

-

Background Spectrum: Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the instrument and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or a mixture with water.[6] Further dilute a small aliquot of this solution for analysis.[6]

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).[6][7]

-

Data Acquisition: Introduce the sample solution into the ion source. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a predictive spectral profile and standardized methodologies for the analysis of this compound. While experimental data is paramount for definitive structural confirmation, the information presented herein offers a robust starting point for researchers, aiding in the identification, characterization, and quality control of this compound. The provided protocols are based on standard analytical chemistry practices and can be adapted as needed for specific laboratory settings and instrumentation.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. jascoinc.com [jascoinc.com]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. fiveable.me [fiveable.me]

Potential Biological Activities of N-(3-bromophenyl)succinamic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of N-(3-bromophenyl)succinamic acid and its derivatives. While direct research on this specific parent compound is limited, extensive studies on structurally related molecules containing the 3-bromophenyl moiety and the succinamic acid core suggest a promising landscape for future drug discovery and development. This document consolidates available data on the synthesis, and potential antimicrobial, anticancer, and anti-inflammatory activities of analogous compounds, offering a valuable resource for researchers in the field.

Synthesis of N-(3-bromophenyl)succinamic Acid and Its Derivatives

The synthesis of N-(3-bromophenyl)succinamic acid can be readily achieved through the adaptation of established protocols for similar N-arylsuccinamic acids. A common and efficient method involves the reaction of 3-bromoaniline with succinic anhydride.

General Synthesis of N-(3-bromophenyl)succinamic Acid

A reliable synthetic route is the acylation of 3-bromoaniline with succinic anhydride in a suitable solvent, such as toluene or chloroform. The reaction proceeds at room temperature and can be stirred for several hours to ensure completion. The resulting N-(3-bromophenyl)succinamic acid precipitates and can be purified by filtration and recrystallization.[1]

Below is a DOT script representation of the synthesis workflow.

Caption: Synthetic pathway for N-(3-bromophenyl)succinamic acid.

Experimental Protocol: Synthesis of N-(3-chlorophenyl)succinamic acid (Adaptable for 3-bromo analog)

This protocol, originally for the synthesis of the chloro-analog, can be adapted by substituting m-chloroaniline with 3-bromoaniline.

-

Materials: Succinic anhydride (0.01 mole), 3-bromoaniline (0.01 mole), Toluene (45 ml), Dilute hydrochloric acid.

-

Procedure:

-

A solution of succinic anhydride (0.01 mole) in 25 ml of toluene is prepared.

-

A solution of 3-bromoaniline (0.01 mole) in 20 ml of toluene is added dropwise to the succinic anhydride solution with constant stirring.

-

The reaction mixture is stirred for approximately one hour and then left to stand for an additional hour at room temperature.

-

To remove any unreacted 3-bromoaniline, the mixture is treated with dilute hydrochloric acid.

-

The resulting solid, N-(3-bromophenyl)succinamic acid, is collected by suction filtration.

-

The crude product is washed thoroughly with water to remove unreacted succinic anhydride and succinic acid.

-

The final product is purified by recrystallization from ethanol to a constant melting point.[1]

-

Potential Anticancer Activity

The 3-bromophenyl moiety is a recurring structural motif in various compounds exhibiting significant anticancer properties. This suggests that N-(3-bromophenyl)succinamic acid derivatives are promising candidates for anticancer drug development.

Cytotoxicity and Anti-Invasive Properties of Related Compounds

Studies on 3-bromophenyl-containing coumarin derivatives have demonstrated their potential to inhibit cancer cell invasion and tumor growth. For instance, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate was found to be a potent inhibitor of cell invasion in a Boyden chamber assay, surpassing the efficacy of the reference matrix metalloprotease (MMP) inhibitor GI 129471.[2] In vivo studies with this compound also showed a reduction in tumor growth in mice grafted with HT1080 or MDA-MB231 cells.[2]

Furthermore, a series of brominated acetophenone derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines, with some compounds showing remarkable activity.[3] One derivative, in particular, exhibited significant cytotoxicity against breast (MCF7), alveolar (A549), colorectal (Caco2), and prostate (PC3) adenocarcinoma cell lines.[3]

Table 1: Anticancer Activity of 3-Bromophenyl-Containing Compounds

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | HT1080 | Chemoinvasion Inhibition | >60% at 1 µM | [2] |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | T-24 (Bladder) | IC50 | 257.87 µM | [4] |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast) | IC50 | 168.78 µM | [4] |

| Brominated Acetophenone Derivative 5c | A549 (Alveolar) | IC50 | 11.80 ± 0.89 µg/mL | [3] |

| Brominated Acetophenone Derivative 5c | Caco2 (Colorectal) | IC50 | 18.40 ± 4.70 µg/mL | [3] |

| Brominated Acetophenone Derivative 5c | MCF7 (Breast) | IC50 | < 10 µg/mL | [3] |

| Brominated Acetophenone Derivative 5c | PC3 (Prostate) | IC50 | < 10 µg/mL | [3] |

Experimental Protocol: In Vitro Chemoinvasion Assay

This protocol is based on the methodology used to evaluate the anti-invasive properties of coumarin derivatives and can be applied to N-(3-bromophenyl)succinamic acid derivatives.

-

Apparatus: Boyden chambers with 8-µm pore size polycarbonate filters coated with type IV collagen.

-

Cell Line: Human fibrosarcoma HT1080 cells.

-

Procedure:

-

HT1080 cells are harvested, washed, and resuspended in serum-free medium.

-

The bottom wells of the Boyden chamber are filled with fibroblast-conditioned medium as a chemoattractant.

-

The test compound (e.g., an N-(3-bromophenyl)succinamic acid derivative) at the desired concentration is added to the cell suspension.

-

The cell suspension is placed in the upper compartment of the chamber.

-

The chambers are incubated for 6 hours at 37°C in a 5% CO2 atmosphere.

-

After incubation, the non-invading cells on the upper surface of the filter are removed.

-

The cells that have migrated to the lower surface of the filter are fixed, stained, and counted under a microscope.

-

The percentage of invasion inhibition is calculated relative to a control without the test compound.[2]

-

Potential Antimicrobial Activity

The presence of a 3-bromophenyl group in a molecule has also been associated with antimicrobial effects. A study on a series of N'-(3-bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide derivatives revealed good antifungal and antimicrobial activities.

Antifungal and Antibacterial Screening of Related Compounds

Several synthesized derivatives in the aforementioned study showed significant activity against various fungal and bacterial strains, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the range of 8-16 µg/mL.[5] These findings highlight the potential of the N-(3-bromophenyl) scaffold as a basis for the development of new antimicrobial agents.

Table 2: Antimicrobial Activity of N'-(3-Bromophenyl)-...acetohydrazide Derivatives

| Compound Code | Organism | Activity Metric | Value | Reference |

| DK-IB, DK-IC, DK-IG, DK-IH | Fungal strains | Good activity | - | [5] |

| DK-IB, DK-IC, DK-IG, DK-IH | Bacterial strains | Good activity | - | [5] |

| Several derivatives | Various microbes | MIC | 8-16 µg/mL | [5] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Materials: Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi), 96-well microtiter plates, microbial inoculums, test compound, and control antibiotics.

-

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the appropriate broth in the wells of a microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

The plates are incubated at 37°C for 24 hours (for bacteria) or at 28-30°C for 48-72 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Potential Anti-inflammatory Activity and Enzyme Inhibition

While direct evidence for the anti-inflammatory activity of N-(3-bromophenyl)succinamic acid derivatives is not yet available, the structural features suggest potential in this area. Many non-steroidal anti-inflammatory drugs (NSAIDs) possess an acidic moiety and an aromatic ring system.

Furthermore, a quinazoline-4-carboxylic acid derivative bearing a 2-(3-bromophenyl) substituent has been identified as an inhibitor of Aurora A kinase, an enzyme implicated in cell cycle regulation and a target for cancer therapy.[4] This finding suggests that N-(3-bromophenyl)succinamic acid derivatives could also be explored as potential enzyme inhibitors.

Aurora A Kinase Inhibition by a Related Compound

The compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to be the most potent inhibitor of Aurora A kinase among a series of tested derivatives.[4] This inhibition was associated with cell cycle arrest at the G1 phase and induction of apoptosis in MCF-7 breast cancer cells.[4]

Below is a DOT script illustrating the potential mechanism of action involving enzyme inhibition leading to apoptosis.

Caption: Potential mechanism of action via enzyme inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the enzyme inhibitory activity of N-(3-bromophenyl)succinamic acid derivatives.

-

Materials: Purified target kinase (e.g., Aurora A), substrate peptide, ATP, assay buffer, test compound, and a detection system (e.g., radiometric, fluorescence, or luminescence-based).

-

Procedure:

-

The test compound is serially diluted to various concentrations.

-

The kinase, substrate, and ATP are incubated with the test compound in the assay buffer in a microplate well.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified using the chosen detection method.

-

The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from the dose-response curve.

-

Conclusion

While direct experimental data on the biological activities of N-(3-bromophenyl)succinamic acid and its simple derivatives are yet to be extensively reported, the evidence from structurally analogous compounds is compelling. The recurrent appearance of the 3-bromophenyl moiety in molecules with potent anticancer, antimicrobial, and enzyme inhibitory activities strongly suggests that N-(3-bromophenyl)succinamic acid derivatives represent a promising and underexplored class of compounds for drug discovery. This technical guide provides a foundational resource to stimulate and guide future research in this area, offering established synthetic routes and relevant biological assay protocols to facilitate the exploration of their therapeutic potential. Further investigation into this chemical space is highly warranted.

References

- 1. N-(3-Chlorophenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Synthesis of Substituted Anilino-Oxobutanoic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of substituted anilino-oxobutanoic acids, a class of compounds with significant potential in medicinal chemistry and drug development. This document details the core synthetic strategies, providing experimental protocols, quantitative data, and mechanistic insights to aid researchers in the design and execution of synthetic routes to these valuable molecules.

Synthesis of 4-Anilino-4-Oxobutanoic Acids

The most direct and widely employed method for the synthesis of 4-anilino-4-oxobutanoic acids is the acylation of substituted anilines with succinic anhydride. This reaction proceeds via a nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the anhydride, leading to the ring-opening of the anhydride and formation of the corresponding N-aryl succinamic acid.

Experimental Protocol: Synthesis of 4-(4-Aminoanilino)-4-oxobutanoic Acid [1][2]

A representative procedure for the synthesis of a substituted 4-anilino-4-oxobutanoic acid involves the hydrogenation of a nitro-substituted precursor.

-

Dissolution: The appropriate nitro compound, 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid (1.00 equivalent), is dissolved in dry methanol to a concentration of 0.3 M.

-

Catalyst Addition: Palladium on activated carbon (10 wt %) is added to the solution under a nitrogen atmosphere.

-

Hydrogenation: The reaction mixture is hydrogenated under 1 bar of hydrogen pressure at room temperature for 3 hours.

-

Work-up: The reaction mixture is filtered through a pad of celite, and the solvent is removed in vacuo.

-

Purification: If necessary, the crude product is purified by flash column chromatography.

Quantitative Data for the Synthesis of 4-Anilino-4-Oxobutanoic Acids

| Substituent on Aniline | Reaction Conditions | Solvent | Yield (%) | Reference |

| 4-Amino | Pd/C, H₂ (1 bar), rt, 3 h | Methanol | 69 | [1][2] |

| Unsubstituted | Reflux | Toluene | 85-90 | [3] |

| Various | Not specified | Not specified | Not specified | [4][5] |

Synthesis of 3-Anilino-4-Oxobutanoic Acids

The synthesis of 3-anilino-4-oxobutanoic acids can be achieved through a Michael addition of a substituted aniline to a suitable four-carbon α,β-unsaturated carbonyl compound, such as maleic anhydride or its derivatives. This reaction involves the nucleophilic attack of the aniline at the β-position of the unsaturated system.

Experimental Protocol: General Procedure for Michael Addition of Anilines to Maleic Anhydride Derivatives [6][7][8]

-

Reaction Setup: To a solution of the substituted aniline (1.0 equivalent) in a suitable solvent (e.g., toluene, THF, or DMF), maleic anhydride or a derivative thereof (1.0 equivalent) is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the aniline. For less nucleophilic anilines, heating may be required.

-

Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.

-

Hydrolysis and Purification: The resulting amic acid can be hydrolyzed under acidic or basic conditions to yield the 3-anilino-4-oxobutanoic acid, which can then be purified by recrystallization or column chromatography.

Quantitative Data for the Synthesis of 3-Anilino-4-Oxobutanoic Acid Derivatives

| Aniline Substituent | Michael Acceptor | Solvent | Temperature | Yield (%) | Reference |

| Diethylamine | Maleic Anhydride | Toluene | Ambient | Moderate | [7] |

| Benzylamine | Maleic Anhydride | Toluene | Ambient | Moderate | [7] |

| Diphenylamine | Maleic Anhydride | Toluene | Reflux | Not specified | [7] |

Synthesis of 2-Anilino-4-Oxobutanoic Acids

The synthesis of 2-anilino-4-oxobutanoic acids, which are N-aryl derivatives of aspartic acid, can be accomplished through several methods, including both chemical and biocatalytic approaches.

Chemical Synthesis: Ring Opening of Aspartic Anhydride

A common chemical method involves the regioselective ring-opening of an N-protected aspartic anhydride with a substituted aniline. The regioselectivity of this reaction can be controlled by the choice of solvent.

Experimental Protocol: Regioselective Synthesis of Aspartic Acid Anilides

-

Reaction Setup: The N-protected aspartic anhydride (1.0 equivalent) is dissolved in the chosen solvent (benzene for the α-anilide or DMSO for the β-anilide).

-

Aniline Addition: The substituted aniline (1.0 equivalent) is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at an appropriate temperature until the reaction is complete.

-

Work-up and Deprotection: The solvent is removed, and the resulting anilide is deprotected to yield the final 2-anilino-4-oxobutanoic acid derivative.

Quantitative Data for the Regioselective Synthesis of Aspartic Acid Anilides

| N-Protecting Group | Aniline Substituent | Solvent | α:β Ratio | Reference |

| Cbz | p-cyano | Benzene | 100:0 | |

| Cbz | p-cyano | DMSO | 0:100 | |

| TFA | p-cyano | Not specified | Not specified |

Biocatalytic Synthesis

An enantioselective approach to N-arylated aspartic acids involves the use of ethylenediamine-N,N'-disuccinic acid (EDDS) lyase. This enzyme catalyzes the hydroamination of fumaric acid with anilines.

Experimental Protocol: Enzymatic Synthesis of (S)-N-Arylated Aspartic Acids [9]

-

Reaction Mixture Preparation: A reaction mixture containing fumaric acid (50 mM) and the arylamine substrate (10 mM) is prepared in a NaH₂PO₄-NaOH buffer (50 mM, pH 8.5) with 5% DMSO as a cosolvent. The pH is adjusted to 8.5.

-

Enzyme Addition: Freshly purified EDDS lyase (0.05 mol %) is added to initiate the reaction.

-

Incubation: The reaction mixture is incubated at room temperature for 24 to 72 hours.

-

Product Isolation: The product is isolated and purified using standard techniques.

Quantitative Data for the Enzymatic Synthesis of N-Arylated Aspartic Acids [9]

| Aniline Substituent | Reaction Time (h) | Conversion (%) |

| Unsubstituted | 24 | >99 |

| 4-Fluoro | 24 | >99 |

| 4-Chloro | 48 | 95 |

| 4-Bromo | 72 | 80 |

| 4-Methyl | 24 | >99 |

Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides. When a keto-acid such as levulinic acid (4-oxopentanoic acid) is used as the bifunctional substrate, it can react with an amine, and an isocyanide in a three-component reaction (Ugi-3CR) to produce complex heterocyclic structures related to anilino-oxobutanoic acids.

Experimental Protocol: Ugi Synthesis of Pseudo-peptides from Levulinic Acid [1][10][11][12][13][14][15][16][17]

-

Reaction Setup: Levulinic acid (1.0 equivalent), a substituted aniline (1.0 equivalent), and an isocyanide (1.0 equivalent) are combined in methanol as the solvent.

-

Reaction Conditions: The reaction mixture is stirred at room temperature.

-

Work-up and Purification: Upon completion of the reaction, the solvent is evaporated, and the resulting pseudo-peptide is purified by column chromatography or recrystallization.

Quantitative Data for the Ugi Reaction with Levulinic Acid [1][10][11][12][13][14][15][16][17]

| Aniline | Isocyanide | Yield (%) |

| Aniline | (R)-Methyl 2-isocyano-3-phenylpropanoate | 85 |

| 4-Chloroaniline | (R)-Methyl 2-isocyano-3-phenylpropanoate | 88 |

| 4-Aminophenol | (R)-Methyl 2-isocyano-3-phenylpropanoate | 82 |

| p-Toluidine | (R)-Methyl 2-isocyano-4-methylpentanoate | 90 |

| 4-Fluoroaniline | (R)-Methyl 2-isocyano-4-methylpentanoate | 92 |

Reductive Amination

Reductive amination provides a versatile method for the synthesis of anilino-oxobutanoic acids from a corresponding keto-acid and a substituted aniline. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the target amine.

Experimental Protocol: General Procedure for Reductive Amination [18][19][20][21]

-

Imine Formation: The oxobutanoic acid (e.g., 2-ketosuccinic acid) and the substituted aniline are dissolved in a suitable solvent, often with a catalytic amount of acid to promote imine formation.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature until the imine intermediate is fully reduced.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified by standard methods.

Quantitative Data for Reductive Amination

While specific examples for the synthesis of substituted anilino-oxobutanoic acids via reductive amination are not extensively detailed in the provided literature, the general applicability of this method to keto-acids is well-established.[18][19][21] Yields are typically moderate to good, depending on the specific substrates and reaction conditions employed.

References

- 1. BJOC - Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides [beilstein-journals.org]

- 2. 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Prebiotic Synthesis of Aspartate Using Life’s Metabolism as a Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ugi reaction - Wikipedia [en.wikipedia.org]

- 10. Reductive_amination [chemeurope.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. BJOC - Search Results [beilstein-journals.org]

- 15. Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Direct polymerization of levulinic acid via Ugi multicomponent reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 4-Anilino-4-Oxobutanoic Acid Compounds: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-anilino-4-oxobutanoic acid, also known as succinanilic acid, and its derivatives. It traces the historical discovery of this class of compounds, details their synthesis, and explores their evolving significance in medicinal chemistry. The guide summarizes key quantitative data on the biological activities of these compounds, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows. This document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the 4-anilino-4-oxobutanoic acid scaffold.

Discovery and History

The journey of 4-anilino-4-oxobutanoic acid and its derivatives is intrinsically linked to the rise of synthetic organic chemistry in the 19th century, a period marked by the exploration of coal tar derivatives for the synthesis of dyes and, subsequently, pharmaceuticals.[1]

First Synthesis: The first documented preparation of 4-anilino-4-oxobutanoic acid, or succinanilic acid, is credited to Menschutkin in 1872 . He synthesized the compound by reacting succinic anhydride with aniline in a benzene solvent.[2] This straightforward reaction laid the groundwork for the exploration of a new class of anilides.

Early Context in Medicinal Chemistry: The late 19th century saw the emergence of aniline derivatives as some of the first synthetic drugs. Acetanilide and phenacetin, for instance, were discovered to have analgesic and antipyretic properties, representing a significant shift from naturally derived medicines.[3] This burgeoning interest in the pharmacological potential of aniline derivatives created a fertile environment for the investigation of related structures, including those derived from dicarboxylic acids like succinic acid.

The historical development of these compounds is rooted in the broader history of aniline, a foundational molecule in the synthetic dye industry that became a cornerstone of modern pharmaceutical chemistry.[2] The simple yet versatile structure of 4-anilino-4-oxobutanoic acid has allowed it to serve as a scaffold for the development of a wide range of derivatives with diverse biological activities. It is also recognized as a metabolite of the histone deacetylase (HDAC) inhibitor Vorinostat (Suberoylanilide Hydroxamic Acid), highlighting its relevance in contemporary drug metabolism studies.[3]

Physicochemical Properties

The core structure of 4-anilino-4-oxobutanoic acid provides a versatile scaffold for chemical modification. The physicochemical properties of the parent compound and its derivatives are crucial for their biological activity and pharmacokinetic profiles.

| Property | 4-Anilino-4-oxobutanoic acid | 4-(4-Hydroxyanilino)-4-oxobutanoic acid | 4-(4-Aminoanilino)-4-oxobutanoic acid |

| CAS Number | 102-14-7[4] | 62558-67-2[2] | 5415-22-5[5] |

| Molecular Formula | C₁₀H₁₁NO₃[4] | C₁₀H₁₁NO₄[2] | C₁₀H₁₂N₂O₃[5] |

| Molecular Weight | 193.20 g/mol [4] | 209.20 g/mol [2] | 208.21 g/mol [5] |

| Appearance | White needles (from benzene)[2] | Solid | - |

| Melting Point | 150 °C[2] | - | - |

| pKa | 4.69 (at 25 °C)[2] | - | - |

| Solubility | Soluble in alcohol, ether, and boiling water (with some decomposition)[2] | - | - |

Synthesis and Experimental Protocols

The synthesis of 4-anilino-4-oxobutanoic acid and its derivatives is typically straightforward, relying on the reaction of a substituted aniline with succinic anhydride.

General Synthesis of 4-Anilino-4-oxobutanoic Acid (Succinanilic Acid)

This protocol is adapted from the originally reported method and is widely used for the preparation of the parent compound.

Reaction Scheme:

Caption: General synthesis of 4-anilino-4-oxobutanoic acid.

Materials:

-

Succinic anhydride

-

Aniline

-

Benzene (or a suitable alternative solvent like toluene)

-

Ethanol (for recrystallization)

-

Dilute hydrochloric acid

Procedure:

-

Dissolve 10 grams of succinic anhydride in 30 ml of warm benzene.[5]

-

To the heated solution, add a mixture of 9 ml of aniline in 50 ml of benzene. The reaction is typically rapid, and the product will precipitate as a white solid.[5]

-

Cool the reaction mixture.[5]

-

Collect the crystals by filtration and wash them with a small amount of benzene.[5]

-

To remove any unreacted aniline, the crude product can be treated with dilute hydrochloric acid.

-

For purification, recrystallize the crude succinanilic acid from ethanol or benzene to obtain white, needle-like crystals.[5]

Synthesis of 4-(4-Aminoanilino)-4-oxobutanoic Acid

This protocol describes the synthesis of an amino-substituted derivative, which can serve as a versatile intermediate for further functionalization.

Reaction Scheme:

Caption: Synthesis of 4-(4-aminoanilino)-4-oxobutanoic acid.

General Procedure (Hydrogenation):

-

Dissolve the appropriate nitro compound (4-(4-nitroanilino)-4-oxobutanoic acid) in dry methanol to a concentration of 0.3 M.

-

Add 10 wt% Palladium on activated carbon (Pd/C) under a nitrogen atmosphere.

-

Perform the hydrogenation under 1 bar of hydrogen pressure at room temperature for 3 hours.[5]

-

Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure to obtain the product.

Biological Activities and Structure-Activity Relationships (SAR)

While comprehensive SAR studies on a systematic library of simple 4-anilino-4-oxobutanoic acid derivatives are not extensively documented in publicly available literature, the broader class of anilides and related structures have been investigated for a range of biological activities. The following table summarizes some of the reported activities for derivatives that incorporate the anilino-oxo-butanoic acid or a similar pharmacophore.

| Compound Class | Biological Activity | Key Findings |

| 4-Anilinoquinolines/quinazolines | Anticancer (EGFR inhibitors) | Derivatives have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR) kinase activity, with IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[3][6] |

| Succinimide Derivatives | Anticonvulsant, Anti-inflammatory, Antimicrobial, Antitumor | The succinimide ring, a cyclized form of the succinamic acid, is a well-known pharmacophore in medicinal chemistry with a broad spectrum of activities.[7] |

| Aryl succinic and maleic acid derivatives | Acetylcholinesterase Inhibition | These compounds have been shown to be potent inhibitors of acetylcholinesterase, suggesting potential applications in the treatment of neurodegenerative diseases.[4] |

General SAR Observations:

-

Aromatic Substitution: The nature and position of substituents on the aniline ring play a critical role in modulating biological activity. Electron-withdrawing and electron-donating groups can significantly influence the potency and selectivity of the compounds.

-

Carboxylic Acid Moiety: The free carboxylic acid is often crucial for activity, potentially participating in hydrogen bonding or salt bridge interactions with biological targets.[8]

-

Conformational Rigidity: The introduction of more rigid structures, such as quinoline or quinazoline rings, has been a successful strategy in developing potent enzyme inhibitors.

Signaling Pathways and Mechanisms of Action

The biological effects of 4-anilino-4-oxobutanoic acid derivatives are mediated through their interaction with various cellular targets and signaling pathways. One of the most well-documented mechanisms for structurally related compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR Signaling Pathway Inhibition:

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers.

Caption: Inhibition of the EGFR signaling pathway by 4-anilino-oxobutanoic acid derivatives.

Many 4-anilinoquinoline and 4-anilinoquinazoline derivatives act as ATP-competitive inhibitors at the kinase domain of EGFR, preventing its autophosphorylation and blocking downstream signaling through pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways. This ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[3][6]

Experimental Workflows

The discovery and development of novel 4-anilino-4-oxobutanoic acid derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

Caption: A typical workflow for the development of 4-anilino-4-oxobutanoic acid derivatives.

This iterative process involves the synthesis of a library of compounds, followed by their purification and structural confirmation. The compounds are then subjected to primary biological screens to identify initial "hits." Promising compounds undergo secondary screening in more complex biological systems, such as cell cultures. The data from these assays are used to establish structure-activity relationships, which guide the design and synthesis of more potent and selective analogs in the lead optimization phase. Finally, lead candidates are advanced to in vivo studies to evaluate their efficacy and safety in animal models.

Conclusion and Future Directions

4-Anilino-4-oxobutanoic acid and its derivatives represent a versatile and historically significant class of compounds with a wide range of biological activities. From their origins in the early days of synthetic chemistry to their contemporary relevance as scaffolds for targeted therapies, these compounds continue to be of great interest to the scientific community.

Future research in this area is likely to focus on:

-

The design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

The exploration of new therapeutic applications beyond oncology, including in neurodegenerative and infectious diseases.

-

The elucidation of novel mechanisms of action and the identification of new biological targets.

-

The development of more efficient and sustainable synthetic methodologies.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they continue to explore the therapeutic potential of 4-anilino-4-oxobutanoic acid compounds.

References

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]

N-(3-bromophenyl)succinamic acid: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and storage of N-(3-bromophenyl)succinamic acid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from the SDSs of structurally related compounds, including N-(4-bromophenyl)acetamide, 3-bromophenylacetic acid, and succinic acid. Researchers should handle this compound with care, assuming it may possess hazards similar to its analogs.

Hazard Identification and Classification

While specific GHS classification for N-(3-bromophenyl)succinamic acid is not available, based on related compounds, it should be treated as a substance that is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.

Inferred GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Inferred Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Physical and Chemical Properties

| Property | N-(4-bromophenyl)acetamide | 3-Bromophenylacetic acid | Succinic Acid |

| Molecular Formula | C₈H₈BrNO | C₈H₇BrO₂ | C₄H₆O₄ |

| Molecular Weight | 214.06 g/mol | 215.04 g/mol | 118.09 g/mol |

| Appearance | Light grey powder solid | Not specified | Colorless crystals |

| Melting Point | Not specified | Not specified | 185-190°C[3] |

| Solubility | Water soluble[1] | Not specified | Soluble in water[3] |

Handling and Storage

Engineering Controls: Work with N-(3-bromophenyl)succinamic acid should be conducted in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[3][4] Eyewash stations and safety showers should be readily accessible.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4]

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator for dusts should be worn.[4][5]

Handling Procedures: Avoid creating dust.[3][5] Avoid contact with skin, eyes, and clothing.[1][3] Wash hands thoroughly after handling.[1] Keep away from heat, sparks, and open flames.[3]

Storage Conditions: Store in a cool, dry, and well-ventilated area.[1][3][4] Keep containers tightly closed when not in use.[1][3] Store away from strong oxidizing agents and acids.[3][5]

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if irritation persists.[3]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[4]

Accidental Release Measures

Personal Precautions: Wear appropriate personal protective equipment as described in Section 3. Evacuate personnel to a safe area. Avoid breathing dust.[4]

Environmental Precautions: Prevent the material from entering drains or waterways.

Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5]

Experimental Protocol: Synthesis of N-(3-bromophenyl)succinamic acid

The following protocol is adapted from the synthesis of N-(3-chlorophenyl)succinamic acid and should be performed with all necessary safety precautions in a chemical fume hood.[6]

Materials:

-

3-bromoaniline

-

Succinic anhydride

-

Toluene

-

Dilute hydrochloric acid

-

Ethanol

Procedure:

-

Dissolve succinic anhydride (0.01 mol) in 25 ml of toluene.

-

In a separate flask, dissolve 3-bromoaniline (0.01 mol) in 20 ml of toluene.

-

Slowly add the 3-bromoaniline solution dropwise to the succinic anhydride solution with constant stirring.

-

Continue stirring the resulting mixture for approximately one hour at room temperature.

-

Allow the mixture to stand for an additional hour to ensure the reaction goes to completion.

-

To remove any unreacted 3-bromoaniline, wash the mixture with dilute hydrochloric acid.

-

Filter the resulting solid product (N-(3-bromophenyl)succinamic acid) under suction.

-

Wash the solid thoroughly with water to remove unreacted succinic anhydride and any succinic acid formed.

-

Recrystallize the product from ethanol to achieve higher purity.

Logical and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis and safe handling of N-(3-bromophenyl)succinamic acid.

Biological Activity

While specific signaling pathways for N-(3-bromophenyl)succinamic acid have not been detailed in the literature, related structures containing the N-(3-bromophenyl) moiety have been investigated for their biological activities. For instance, derivatives of N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides have shown anti-fungal activity.[7][8] This suggests that N-(3-bromophenyl)succinamic acid and its derivatives could be of interest in drug discovery programs.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. All laboratory work should be conducted by qualified individuals who have performed a thorough risk assessment.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. N-(3-Chlorophenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajprd.com [ajprd.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(3-Bromoanilino)-4-oxobutanoic acid

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4-(3-Bromoanilino)-4-oxobutanoic acid, also known as N-(3-bromophenyl)succinamic acid. The synthesis is achieved through the acylation of 3-bromoaniline with succinic anhydride. This method is straightforward and serves as a reliable route to this and other related N-aryl succinamic acids, which are valuable intermediates in medicinal chemistry and materials science. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

N-aryl succinamic acids are a class of organic compounds that feature both a carboxylic acid and an amide functional group. This bifunctionality makes them versatile building blocks for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The target compound, this compound, incorporates a bromine atom on the aromatic ring, providing a handle for further functionalization through cross-coupling reactions. The synthesis described herein is a classic example of nucleophilic acyl substitution, where the amino group of 3-bromoaniline attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring.

Reaction Scheme

The synthesis of this compound proceeds via the reaction of 3-bromoaniline with succinic anhydride.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of N-aryl succinamic acids.[1][2][3]

3.1 Materials and Equipment

-

3-Bromoaniline (Reagent grade, ≥98%)

-

Succinic anhydride (Reagent grade, ≥99%)

-

Toluene (Anhydrous)

-

Hydrochloric acid (HCl), 1M solution

-

Deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Büchner funnel and filter paper

-

Standard laboratory glassware

3.2 Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of succinic anhydride in 25 mL of anhydrous toluene.

-

Addition of Aniline: While stirring, add a solution of 1.0 equivalent of 3-bromoaniline in 20 mL of anhydrous toluene dropwise to the succinic anhydride solution at room temperature.

-

Reaction: Stir the resulting mixture for one hour at room temperature. Then, heat the mixture to reflux and maintain for an additional 2-3 hours to ensure the completion of the reaction.

-

Workup:

-

Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.

-

Transfer the mixture to a separatory funnel and wash with 1M hydrochloric acid (2 x 25 mL) to remove any unreacted 3-bromoaniline.

-

The product, being a carboxylic acid, may be soluble in the aqueous basic solution. Therefore, avoid a basic wash at this stage.

-

-

Isolation:

-

Filter the solid product from the toluene layer using a Büchner funnel.

-

Wash the collected solid thoroughly with deionized water to remove any unreacted succinic anhydride or succinic acid formed via hydrolysis.

-